4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as EPPA, is a novel compound that has gained significant attention in scientific research. EPPA is a small molecule that is synthesized through a complex process and has shown promising results in various biomedical applications.
Aplicaciones Científicas De Investigación
4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has shown promising results in various biomedical applications, including cancer therapy, drug delivery, and imaging. In cancer therapy, 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has also been used as a drug delivery agent, where it has been shown to enhance the efficacy of anticancer drugs by increasing their bioavailability and reducing their toxicity. Furthermore, 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been used as an imaging agent, where it has been shown to selectively accumulate in cancer cells, making it a potential diagnostic tool for cancer detection.
Mecanismo De Acción
The mechanism of action of 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in cancer cell invasion and metastasis. 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in various cellular processes, including inflammation and cancer.
Biochemical and Physiological Effects:
4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and cell cycle arrest. 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has also been shown to reduce the expression of various genes and proteins that are involved in cancer cell survival and proliferation. Furthermore, 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been shown to enhance the efficacy of anticancer drugs by increasing their bioavailability and reducing their toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is its potential as a cancer therapy drug. 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells and enhance the efficacy of anticancer drugs. Furthermore, 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has been shown to selectively accumulate in cancer cells, making it a potential diagnostic tool for cancer detection. However, one of the limitations of 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is its complex synthesis process, which requires expertise in organic chemistry. Furthermore, the mechanism of action of 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid research, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in cancer therapy, drug delivery, and imaging. Furthermore, the use of 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid in combination with other anticancer drugs may enhance their efficacy and reduce their toxicity. Overall, 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a promising compound that has the potential to revolutionize cancer therapy and biomedical research.
Métodos De Síntesis
The synthesis of 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a complex process that involves multiple steps. The first step involves the synthesis of 2-(4-methylpiperazin-1-yl)acetic acid, which is then reacted with 2-ethylphenylamine to produce 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)butanoic acid. This intermediate is then further reacted with acetic anhydride to produce the final product, 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid. The synthesis of 4-((2-Ethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a time-consuming and challenging process that requires expertise in organic chemistry.
Propiedades
IUPAC Name |
4-(2-ethylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-13-6-4-5-7-14(13)18-16(21)12-15(17(22)23)20-10-8-19(2)9-11-20/h4-7,15H,3,8-12H2,1-2H3,(H,18,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNGTUDKBVJLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC(C(=O)O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.